4-ethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity of Novel Derivatives : A study on the synthesis of novel derivatives related to the chemical structure of interest demonstrated significant anticancer activity against breast cancer cell lines (MCF7). Certain derivatives showed higher potency compared to Doxorubicin, a standard reference drug, highlighting their potential in anticancer research (Ghorab & Al-Said, 2012).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, incorporating structural elements similar to the compound , were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi. This study suggests the potential of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition and Potential Multifunctional Agents
Cholinesterase Inhibition for Alzheimer’s Disease : Research into hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide has shown promising results as dual inhibitors of acetyl- and butyrylcholinesterase, potential agents for Alzheimer’s disease treatment. These compounds demonstrated selective inhibition towards butyrylcholinesterase and displayed properties that may block AChE-induced β-amyloid aggregation, a key feature in Alzheimer’s pathogenesis (Makhaeva et al., 2020).
Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibition
Antioxidant and Enzyme Inhibitory Properties : A series of benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their antioxidant properties and inhibitory activity against enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These compounds exhibited moderate to high inhibition potency against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, underscoring their potential in therapeutic applications (Lolak et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the compound forms hydrogen bonds with its targets , which could alter the function of these targets and lead to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have exhibited substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-ethyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-15-3-5-17(6-4-15)28(26,27)22-14-13-21-18-7-8-19(25-24-18)23-16-9-11-20-12-10-16/h3-12,22H,2,13-14H2,1H3,(H,21,24)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIHJUIYTVWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.